molecular formula C8H16N2O3 B1277237 Boc-D-Ala-NH2 CAS No. 78981-25-6

Boc-D-Ala-NH2

Cat. No. B1277237
CAS RN: 78981-25-6
M. Wt: 188.22 g/mol
InChI Key: GZKKSKKIABUUCX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Ala-NH2 is a protected form of the D-alanine amino acid, where the Boc (tert-butoxycarbonyl) group is used to protect the amine functionality during peptide synthesis. This protection strategy is commonly employed to prevent unwanted side reactions and to allow for the sequential construction of peptides in a controlled manner. The Boc group can be removed under acidic conditions, revealing the free amine which can then participate in further peptide bond formation.

Synthesis Analysis

The synthesis of Boc-D-Ala-NH2 is not directly described in the provided papers. However, the synthesis of a related aza-tripeptide is detailed in the second paper, where a Boc-protected amino acid is used as a building block. The aza-tripeptide Boc-Ala-AzPip-Ala-NHiPr was synthesized using the diisopropylcarbodiimide/1-hydroxy-7-aza-benzotriazole (DIPCDI/HOAt) coupling method, starting from a Boc-AzPip-OBzl pivotal intermediate . This method is indicative of the general approach to synthesizing Boc-protected amino acids, which involves the activation of carboxylic acids and the subsequent coupling with amines in the presence of protection groups.

Molecular Structure Analysis

The molecular structure of Boc-D-Ala-NH2 itself is not discussed in the provided papers. However, the molecular structure of the aza-tripeptide Boc-Ala-AzPip-Ala-NHiPr is characterized by a βVI-like turn around the N-terminal Ala-AzPip sequence, which is stabilized by two intramolecular hydrogen bonds sharing the same (Boc)CO carbonyl acceptor . This information suggests that Boc-protected amino acids can adopt specific conformations in both solution and crystalline states, which are important for understanding their behavior in peptide synthesis and structure.

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving Boc-D-Ala-NH2. However, the general reactivity of Boc-protected amino acids involves the deprotection of the Boc group under acidic conditions to yield the free amine, which can then engage in peptide bond formation with other amino acid residues or protected amino acids. The Boc group is known for its stability under basic and neutral conditions, which allows for selective deprotection and coupling reactions in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-D-Ala-NH2 are not directly reported in the provided papers. However, the stability of the Boc group under various conditions is well-known, and the Boc-protected amino acids are generally solid at room temperature. They are soluble in common organic solvents, which facilitates their use in standard peptide synthesis protocols. The Boc group's removal is typically achieved using trifluoroacetic acid (TFA) or other strong acids, which allows for the controlled synthesis of peptides .

Scientific Research Applications

  • Chemical Synthesis

    • Boc-D-Ala-NH2 can be used in the synthesis of other complex molecules in the field of organic chemistry .
  • Pharmaceutical Intermediate

    • It can serve as an intermediate in the production of pharmaceuticals . The specifics would depend on the particular drug being synthesized.
  • PEGylation

    • Boc-D-Ala-NH2 could potentially be used in the process of PEGylation . PEGylation is the process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents.
  • Cosmetic Application

    • In the cosmetic industry, it could be used in the formulation of products .
  • Drug Delivery

    • It could potentially be used in drug delivery systems . The specifics would depend on the particular system and drug being delivered.
  • Tissue Engineering

    • In the field of tissue engineering, it could potentially be used in the creation of scaffolds or other structures .
  • Chemical Synthesis

    • Boc-D-Ala-NH2 can be used in the synthesis of other complex molecules in the field of organic chemistry .
  • Pharmaceutical Intermediate

    • It can serve as an intermediate in the production of pharmaceuticals . The specifics would depend on the particular drug being synthesized.
  • PEGylation

    • Boc-D-Ala-NH2 could potentially be used in the process of PEGylation . PEGylation is the process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents.
  • Cosmetic Application

    • In the cosmetic industry, it could be used in the formulation of products .
  • Drug Delivery

    • It could potentially be used in drug delivery systems . The specifics would depend on the particular system and drug being delivered.
  • Tissue Engineering

    • In the field of tissue engineering, it could potentially be used in the creation of scaffolds or other structures .

Safety And Hazards

Boc-D-Ala-NH2 is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust, fume, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKSKKIABUUCX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426726
Record name Boc-D-Ala-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Ala-NH2

CAS RN

78981-25-6
Record name Boc-D-Ala-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DL-N-Boc-alanine (5.0 g, 26.4 mmol), di-tert-butylpyrocarbonate (7.9 mL, 34 mmol), and ammonium bicarbonate (2.5 g, 32 mmol) were stirred together in acetonitrile (101 mL). Pyridine (1.3 mL, 16 mmol) was added. The mixture stirred for 12 hours. Water was added and then the acetonitrile was removed in vacuo. The resulting slurry was filtered. The solid was collected, dissolved in methylene chloride and methanol (90:10), dried over sodium sulfate, filtered, and concentrated in vacuo to afford the title compound (2.7 g, 55%): 1H NMR (400 MHz, d6-DMSO): 7.20 (br s, 1H), 6.90 (br s, 1H), 6.77 (d, 1H), 3.86 (quintet, 1H), 1.37 (s, 9H), 1.15 (d, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
101 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55%

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